3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
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Description
3-(4-(2-methoxyethyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a useful research compound. Its molecular formula is C20H19N5O3S and its molecular weight is 409.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
- The substituted indole nucleus is a key component in a variety of biologically active compounds. Palladium-catalyzed reactions have become significant in the synthesis and functionalization of indoles, contributing to the development of fine chemicals, agrochemicals, and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Heterocyclic Compound Derivation
- Novel heterocyclic compounds derived from similar structures have shown significant lipase and α-glucosidase inhibition, indicating potential applications in medicinal chemistry (Bekircan et al., 2015).
Antioxidant and Antimicrobial Properties
- Derivatives of indoles, like 1,2,4-triazole, have been evaluated for their antioxidant and antimicrobial properties. Some compounds demonstrated notable activities, suggesting potential applications in drug development (Baytas et al., 2012).
Anticancer Agent Synthesis
- Substituted 1H-indol-3-yl compounds have been synthesized and tested as potential Bcl-2-inhibitory anticancer agents. This research shows the application of these compounds in targeting specific cancer cell lines (Hamdy et al., 2013).
Schiff Bases and Biological Evaluation
- Schiff bases containing triazole and pyrazole rings have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities. The findings indicate the potential for developing effective therapeutic agents (Pillai et al., 2019).
Tandem Catalysis for Indole Molecule Construction
- Tandem catalysis involving CuAAC and Cu-catalyzed C-N coupling has been used to prepare sulfonyl[1,2,3]triazolo[4,5-b]indoles. These compounds can be used as precursors for constructing a range of valuable indole molecules (Xing et al., 2014).
Properties
IUPAC Name |
3-[4-(2-methoxyethyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-28-11-10-24-19(17-12-21-18-5-3-2-4-16(17)18)22-23-20(24)29-13-14-6-8-15(9-7-14)25(26)27/h2-9,12,21H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOXZSLWWUACIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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